![molecular formula C22H36OSi B14212831 [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-56-7](/img/structure/B14212831.png)
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a hexynyl group, and a tri(propan-2-yl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 3-benzylhex-1-yne with tri(propan-2-yl)silanol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The benzyl and hexynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hexyl derivatives.
Applications De Recherche Scientifique
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The benzyl and hexynyl groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The tri(propan-2-yl)silane moiety provides stability and enhances the compound’s reactivity.
Comparaison Avec Des Composés Similaires
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(3-Benzylhex-1-yn-1-yl)oxy]tri(methyl)silane: This compound has a similar structure but with methyl groups instead of propan-2-yl groups.
[(3-Benzylhex-1-yn-1-yl)oxy]tri(ethyl)silane: Similar to the above compound but with ethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
765906-56-7 |
|---|---|
Formule moléculaire |
C22H36OSi |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
3-benzylhex-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C22H36OSi/c1-8-12-21(17-22-13-10-9-11-14-22)15-16-23-24(18(2)3,19(4)5)20(6)7/h9-11,13-14,18-21H,8,12,17H2,1-7H3 |
Clé InChI |
CGVBOQQORBJSNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC1=CC=CC=C1)C#CO[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


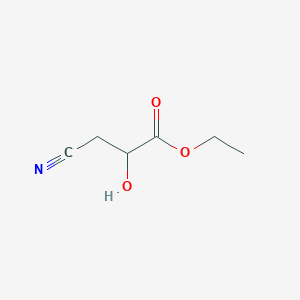
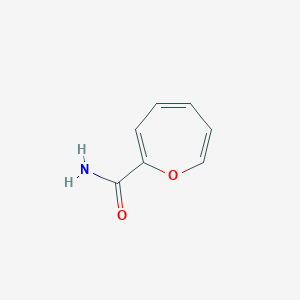
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
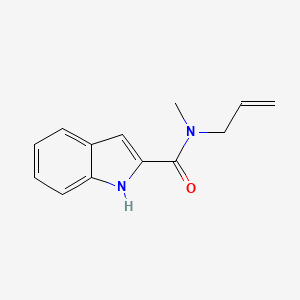

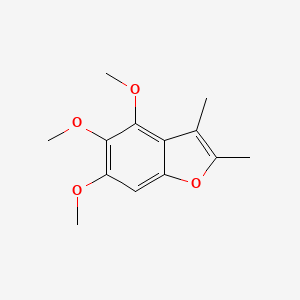
![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)

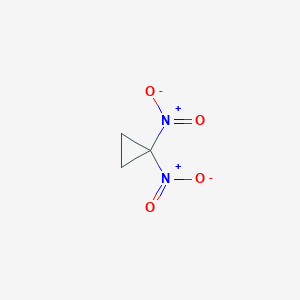
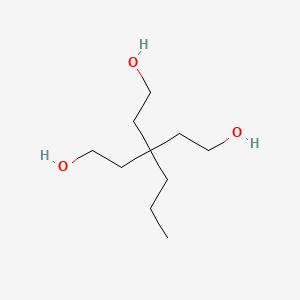
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
